(Z)-methyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
The compound (Z)-methyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-chromene hybrid with a complex structure. Its core consists of a 2,3-dihydrobenzofuran moiety substituted with a chromen-3-yl methylene group at position 2 and an acetoxy methyl ester at position 4. The Z-configuration of the methylene group is critical for its stereochemical and electronic properties, influencing its reactivity and biological interactions. This compound is synthesized via cyclization reactions involving mercaptoacetic acid and aromatic aldehydes under acidic conditions, as described in analogous synthetic protocols for related benzofuran derivatives .
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-24-20(22)12-25-15-6-7-16-18(10-15)27-19(21(16)23)9-13-8-14-4-2-3-5-17(14)26-11-13/h2-10H,11-12H2,1H3/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYXUCRLCYVCP-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, also known by its CAS number 859665-75-1, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 348.3 g/mol. The compound features a chromenone structure which is often associated with various pharmacological effects.
Antioxidant Activity
Research has indicated that coumarin derivatives, including those related to (Z)-methyl 2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran, exhibit significant antioxidant properties. A study demonstrated that certain coumarin derivatives can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .
Antitumor Activity
Several studies have highlighted the antitumor potential of coumarin derivatives. For instance, compounds similar to (Z)-methyl 2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran have been shown to inhibit cancer cell proliferation in vitro. A notable study reported that specific coumarin derivatives induced apoptosis in cancer cell lines through the activation of caspase pathways .
Antimicrobial Activity
The antimicrobial properties of coumarin derivatives have also been explored extensively. Research indicates that (Z)-methyl 2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran and its analogs demonstrate activity against various bacterial strains. A study found that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria .
Case Study 1: Antioxidant Evaluation
In a controlled study assessing the antioxidant capacity of various coumarin derivatives, (Z)-methyl 2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran was evaluated using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 10 |
| (Z)-methyl derivative | 85 |
Case Study 2: Antitumor Assay
In vitro assays on human breast cancer cell lines demonstrated that treatment with (Z)-methyl 2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran resulted in a dose-dependent decrease in cell viability.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
The biological activities of (Z)-methyl 2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran are attributed to its ability to modulate various biochemical pathways. The compound interacts with cellular signaling pathways involved in apoptosis and inflammation. For instance, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzofuran and chromene derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and synthetic methodologies.
Substituent Analysis and Structural Analogues
Key Observations :
- Substituent Effects : The chromen-3-yl group in the target compound increases molecular weight and XLogP3 (lipophilicity) compared to fluorophenyl or thiophenyl analogues. The tert-butyl substituent (XLogP3 = 5.2) significantly enhances hydrophobicity .
- Stereochemical Influence : The Z-configuration ensures planar alignment of the methylene group with the benzofuran ring, optimizing π-π stacking interactions in crystallographic studies, as observed in SHELX-refined structures .
- Synthetic Flexibility : All analogues are synthesized via cyclization with mercaptoacetic acid, but reaction yields vary with substituent bulkiness. For example, tert-butyl derivatives require extended reaction times due to steric hindrance .
Research Findings and Methodological Notes
- Crystallographic Refinement : SHELXL remains the gold standard for refining small-molecule structures of these compounds, achieving R-factors < 0.05 for high-resolution datasets .
- Similarity Metrics: Molecular similarity assessments using Tanimoto coefficients (>0.85) confirm close relationships among these derivatives, though bioactivity divergence arises from minor substituent changes .
Q & A
Q. Table 1. Synthetic Routes for Benzofuran-Chromene Hybrids
Q. Table 2. Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
